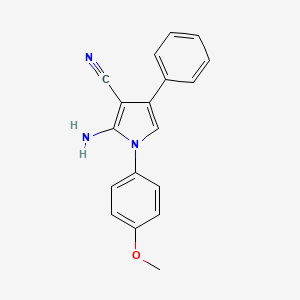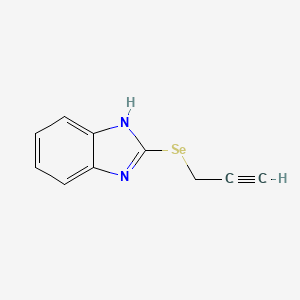
2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a compound that has garnered interest in various research disciplines including organic chemistry and materials science. It is explored for its role as a chiral building block which can be used to introduce both the phenyl and amino alcohol motifs into more complex molecules .
Preparation Methods
The preparation of 2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves several synthetic routes. One method involves dissolving 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in an organic solvent and adding a Co-NiO dual catalyst at normal temperature. The reaction is carried out under hydrogen gas at controlled pressure and temperature, followed by cooling, filtration, and crystallization . Another method uses Raney nickel and borohydride in a reaction solvent, followed by hydrogenation and reduced pressure concentration to obtain the desired product .
Chemical Reactions Analysis
2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include Co-NiO dual catalyst, Raney nickel, and borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In organic synthesis, it is used as a chiral building block to introduce phenyl and amino alcohol motifs into more complex molecules . It is also explored for its potential use in the development of pharmaceuticals and materials science . Additionally, it has applications in the synthesis of secondary amines, which are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes .
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This compound also acts as a nonselective serotonin receptor agonist, contributing to its effects .
Comparison with Similar Compounds
2-amino-1-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can be compared with similar compounds such as 2-amino-1-(4-methoxyphenyl)ethanol and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline . These compounds share similar structural motifs and chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential use in various scientific research fields.
Properties
CAS No. |
61404-71-5 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-15-9-7-14(8-10-15)21-12-17(16(11-19)18(21)20)13-5-3-2-4-6-13/h2-10,12H,20H2,1H3 |
InChI Key |
OGTJFIPAHTVRGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-dichlorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11474071.png)
![ethyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate](/img/structure/B11474074.png)
![Benzyl 2,6-dimethyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B11474082.png)

![2-(2-hydroxy-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11474093.png)
![Ethyl 4-(methoxymethyl)-6-methyl-3-{[(2-methylphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11474097.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474101.png)
![3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11474104.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11474119.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11474121.png)
![Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11474126.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11474128.png)
![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(2-methoxybenzyl)methanamine](/img/structure/B11474144.png)
